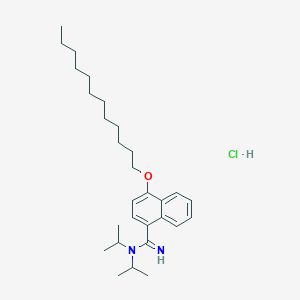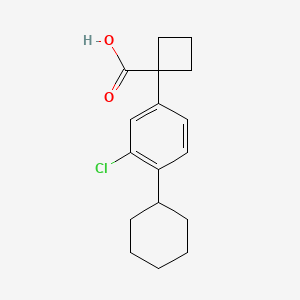
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a chlorine atom and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, which can be achieved through the intramolecular cyclization of 1,4-dibromobutane with a base. The phenyl ring with the chlorine and cyclohexyl substituents can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and alkylation steps, and the use of efficient catalysts and reagents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the phenyl ring and substituents.
3-Oxocyclobutanecarboxylic acid: Contains a ketone group instead of the phenyl ring.
Cyclobutylcarboxylic acid: Another analog with a different substitution pattern.
Uniqueness
Cyclobutanecarboxylic acid, 1-(3-chloro-4-cyclohexylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chlorine atom and cyclohexyl group on the phenyl ring enhances its reactivity and potential biological activity compared to simpler analogs .
Eigenschaften
CAS-Nummer |
26961-88-6 |
|---|---|
Molekularformel |
C17H21ClO2 |
Molekulargewicht |
292.8 g/mol |
IUPAC-Name |
1-(3-chloro-4-cyclohexylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H21ClO2/c18-15-11-13(17(16(19)20)9-4-10-17)7-8-14(15)12-5-2-1-3-6-12/h7-8,11-12H,1-6,9-10H2,(H,19,20) |
InChI-Schlüssel |
HKQZAYPFENZPCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C3(CCC3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


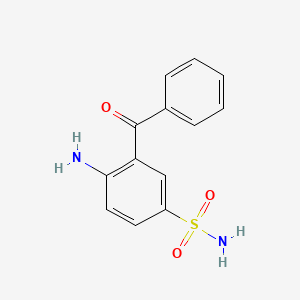
![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)
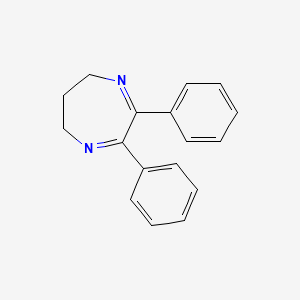
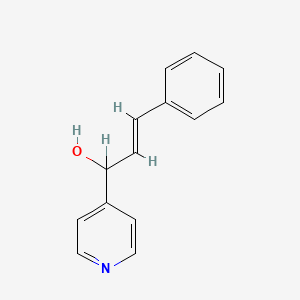
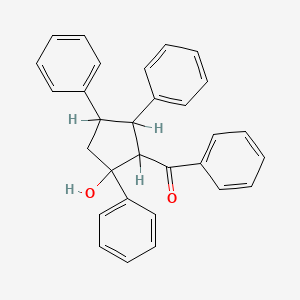
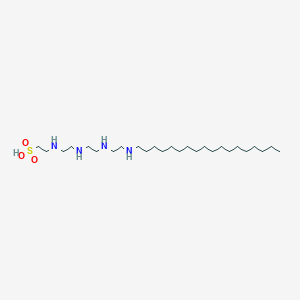


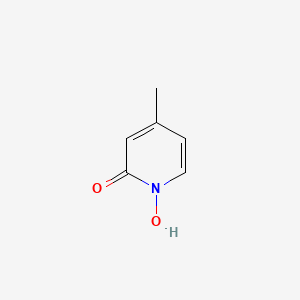

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)

![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
